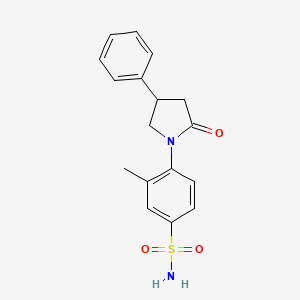

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide

Description

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methyl group at the 3-position of the benzene ring and a 2-oxo-4-phenylpyrrolidine substituent at the 4-position.

Properties

CAS No. |

36287-50-0 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3-methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H18N2O3S/c1-12-9-15(23(18,21)22)7-8-16(12)19-11-14(10-17(19)20)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3,(H2,18,21,22) |

InChI Key |

OTUMEMFZQZQKRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CC(CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation and Amination of Pyrrolidine Derivatives

One common approach involves the alkylation of 2-oxo-4-phenylpyrrolidine followed by amination with liquid ammonia to introduce the sulfonamide group. This method leverages the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of sulfonyl chlorides to form the sulfonamide linkage.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-oxo-4-phenylpyrrolidine + alkylating agent | Alkylation to introduce methyl group at position 3 | Moderate to high yield |

| 2 | Sulfonyl chloride + liquid ammonia, aqueous medium, 70-80°C | Amination to form benzenesulfonamide | High yield (~97.8%) with careful temperature control; purity ~78% initially, improved by recrystallization |

This method is scalable and has been demonstrated with industrial-scale reactions involving chlorosulfonic acid and ammonia water, yielding the sulfonamide product with high purity after purification.

Acylation and Protection-Deprotection Strategies

Another synthetic route involves the use of protected amino acid derivatives such as tert-butoxycarbonyl (Boc)-protected phenylalanine derivatives. The sequence includes:

- Coupling of Boc-protected amino acid with aniline derivatives using coupling agents like PyBop.

- Removal of Boc protecting groups to expose free amines.

- Acylation with benzenesulfonyl chloride derivatives to form the sulfonamide.

This method allows for precise control over substitution patterns and is useful for synthesizing analogs with varied functional groups.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Boc-L-phenylalanine + 4-methoxy-N-methylaniline + PyBop, DIEA, DCM | Amide bond formation | High yield, mild conditions |

| 2 | Acidic deprotection of Boc group | Free amine generation | Quantitative |

| 3 | Acylation with substituted benzenesulfonyl chloride | Sulfonamide formation | High yield, purity depends on substituents |

This approach is well-documented for preparing benzenesulfonamide derivatives with diverse biological activities.

Sulfonylation via Chlorosulfonic Acid

A direct sulfonylation method involves treating the pyrrolidinone intermediate with chlorosulfonic acid under controlled temperature (25-35°C), followed by quenching in ice water to precipitate the sulfonyl chloride intermediate. Subsequent reaction with ammonia or ammonium hydroxide in aqueous or methanolic media yields the sulfonamide.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Pyrrolidinone intermediate + chlorosulfonic acid, 25-35°C | Formation of sulfonyl chloride intermediate | High yield, requires temperature control |

| 2 | Ammonia or ammonium hydroxide, 20-80°C, aqueous or methanol solvent | Conversion to sulfonamide | Yields up to 97.8%, purity improved by recrystallization |

This method is industrially relevant and allows for large-scale production with good control over impurities.

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Alkylation + Amination | 2-oxo-4-phenylpyrrolidine, sulfonyl chloride, ammonia | 70-80°C, aqueous | ~97.8 | ~78-99 (after purification) | High yield, scalable | Requires careful temperature control |

| Boc Protection-Deprotection + Acylation | Boc-L-phenylalanine, PyBop, benzenesulfonyl chloride | Room temp to reflux, organic solvents | High (varies) | High | Precise substitution control | Multi-step, longer synthesis |

| Sulfonylation with Chlorosulfonic Acid | Pyrrolidinone intermediate, chlorosulfonic acid, ammonia | 25-35°C then 20-80°C | Up to 97.8 | High after purification | Industrially scalable | Corrosive reagents, requires quenching |

- Reaction temperature is critical in sulfonylation steps to avoid side reactions and degradation.

- Use of protecting groups (e.g., Boc) facilitates selective functionalization and improves overall yield.

- Purification by recrystallization from solvents such as methanol, acetone, and toluene enhances product purity to >99% HPLC.

- Industrial scale syntheses emphasize solvent choice and reaction time optimization to maximize yield and minimize impurities.

- Analytical monitoring by TLC and HPLC is essential throughout the process to ensure reaction completion and product quality.

The preparation of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is well-established through several synthetic routes involving alkylation, sulfonylation, and acylation strategies. Industrially, the sulfonylation of pyrrolidinone intermediates with chlorosulfonic acid followed by ammonolysis is preferred for its high yield and scalability. Protection-deprotection methods offer versatility for analog synthesis but involve more steps. Careful control of reaction conditions and purification protocols ensures high purity and yield, supporting the compound’s application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonamide group or the pyrrolidine ring.

Substitution: The phenyl group and the sulfonamide group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the phenyl ring .

Scientific Research Applications

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonamide group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzenesulfonamide Derivatives

Table 2: Physicochemical and Pharmacological Properties

Key Research Findings and Implications

The 4-phenylpyrrolidinone moiety enhances lipophilicity, which could increase membrane permeability relative to simpler pyrrolidinone derivatives .

Heterocyclic Modifications: Pyrazolo-pyrimidine cores (e.g., ) exhibit high affinity for kinases and phosphodiesterases, suggesting that the target compound’s pyrrolidinone ring may offer a complementary binding profile for related enzymes.

Biological Activity

3-Methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.40 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological effects.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrrolidine structure exhibit notable antimicrobial properties. In vitro studies indicated that this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Studies have suggested that this compound may have anticancer potential. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli. |

| Study 2 | Assess anticancer activity | Induced apoptosis in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines; IC50 values were recorded at 15 µM and 20 µM respectively. |

| Study 3 | Investigate neuroprotective effects | Reduced levels of pro-inflammatory cytokines in a model of neuroinflammation; improved cognitive function in treated mice. |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.

- Modulation of Cell Signaling : The compound can influence various signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Properties : It may reduce oxidative stress by scavenging free radicals, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide and related analogs?

- Answer: A common approach involves coupling pyrrolidinone derivatives with benzenesulfonamide scaffolds via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, details the synthesis of a structurally similar compound (4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide) using flash chromatography and optimized solvent ratios (e.g., methylene chloride/ethyl acetate gradients). Reaction monitoring via TLC and purification via column chromatography are critical to achieving high yields (>38%) and purity (100% by NMR) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer: Multi-modal characterization is essential:

- NMR Spectroscopy: Use and NMR to verify substituent positions (e.g., pyrrolidinone carbonyl resonance at δ 175.2 ppm) and aromatic proton splitting patterns .

- X-ray Crystallography: Single-crystal X-ray studies (e.g., , ) resolve stereochemistry and confirm bond angles/distances, as demonstrated for analogs like 4-methyl-N-(2-oxo-propyl)-benzenesulfonamide .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Answer: Initial screening should focus on target-specific assays (e.g., enzyme inhibition) or phenotypic models. highlights antimicrobial testing via broth microdilution (MIC values) for sulfonamide-Schiff base complexes, while suggests cytotoxicity assays (e.g., MTT) against cancer cell lines, comparing activity to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural models?

- Answer: Advanced refinement tools like SHELXL ( ) enable handling of twinned data or disorder in crystal lattices. For example, high-resolution datasets (e.g., ) improve reliability in modeling torsional angles of the pyrrolidinone ring and sulfonamide orientation. Discrepancies in bond lengths (e.g., C–S vs. C–N distances) can be resolved using iterative least-squares refinement and electron density maps .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Answer: Systematic SAR modifications include:

- Pyrrolidinone Substitution: Introducing electron-withdrawing groups (e.g., CF) at the 4-phenyl position () to enhance metabolic stability.

- Sulfonamide Modifications: Replacing the methyl group with bulkier substituents (e.g., tert-butyl) to improve target binding, as seen in analogs with enhanced anticancer activity .

- Pharmacophore Mapping: Overlay crystallographic data (e.g., dihedral angles from ) with target active sites (e.g., COX-2 or kinase domains) to guide design .

Q. How should researchers address conflicting biological activity data across studies?

- Answer: Methodological rigor is key:

- Assay Standardization: Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time.

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., Western blot for target inhibition alongside cytotoxicity data) .

- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of contradictory outcomes, as emphasized in .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Answer: Use in silico models like SwissADME or Schrödinger’s QikProp to estimate:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration.

- Metabolic Sites: CYP450 isoform susceptibility predicted via substrate docking.

- Solubility: Correlate with experimental data (e.g., HPLC-derived LogD) to refine predictions. ’s structural analogs highlight the impact of alkyne substituents on bioavailability .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ 10.20 (s, NH), 3.79 (t, CH), 2.48 (t, CH) | |

| X-ray Diffraction | , mean C–C = 0.004 Å | |

| HRMS | [M+H] calc. 395.12, found 395.11 |

Table 2: Common Pitfalls in Biological Assays

| Issue | Mitigation Strategy |

|---|---|

| Solvent-induced artifacts | Use PBS/ethanol co-solvents for poor solubility |

| Off-target effects | Include counter-screens (e.g., hERG binding) |

| Metabolic instability | Pre-incubate with liver microsomes (CYP450) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.